2-Acétylbenzothiazole

Vue d'ensemble

Description

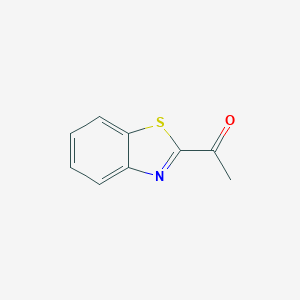

2-Acetylbenzothiazole is an organic compound belonging to the benzothiazole family. It is characterized by the presence of an acetyl group attached to the second position of the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Applications De Recherche Scientifique

2-Acetylbenzothiazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Derivatives of 2-acetylbenzothiazole are explored for their therapeutic potential in treating various diseases.

Industry: It is used in the production of dyes, pigments, and as a precursor for the synthesis of other industrial chemicals.

Mécanisme D'action

Target of Action

2-Acetylbenzothiazole, like other benzothiazole derivatives, is known to interact with a variety of biological targets. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . It has been found to have numerous biological applications , including anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , and more . In particular, 2-aryl benzothiazole derivatives have shown potential as anti-tubercular compounds, with molecular docking studies suggesting the target DprE1 .

Mode of Action

It is known that changes in the functional group at the 2nd position can induce significant changes in the biological activity of benzothiazole compounds . This suggests that 2-Acetylbenzothiazole may interact with its targets in a manner that is influenced by its acetyl group.

Biochemical Pathways

For instance, they have been found to have anti-proliferative effects , suggesting they may interact with pathways involved in cell growth and division. They also have anti-oxidant effects , which could involve interactions with oxidative stress pathways.

Pharmacokinetics

Some benzothiazole derivatives have been found to have promising brain pharmacokinetics characteristics , suggesting that 2-Acetylbenzothiazole may also have the potential to cross the blood-brain barrier.

Result of Action

The result of 2-Acetylbenzothiazole’s action can vary depending on the specific biological target and the context in which it is used. Given its wide range of biological activities , it is likely that its effects at the molecular and cellular level are diverse. For instance, its anti-proliferative effects could result in slowed or halted cell growth , while its anti-oxidant effects could protect cells from oxidative damage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Acetylbenzothiazole can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:

2-Aminothiophenol+Acetic Anhydride→2-Acetylbenzothiazole+Acetic Acid

The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of 2-acetylbenzothiazole often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetylbenzothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the acetyl group can yield 2-ethylbenzothiazole.

Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: 2-Ethylbenzothiazole.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Comparaison Avec Des Composés Similaires

2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

2-Aminobenzothiazole: Widely studied for its anticancer properties.

2-Phenylbenzothiazole: Used in the development of fluorescent probes.

Uniqueness of 2-Acetylbenzothiazole: 2-Acetylbenzothiazole is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other benzothiazole derivatives.

Activité Biologique

2-Acetylbenzothiazole (ABT) is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structural modifications, and various biological activities associated with 2-acetylbenzothiazole, supported by case studies and research findings.

Chemical Structure and Synthesis

2-Acetylbenzothiazole is characterized by the presence of a benzothiazole ring with an acetyl group at the 2-position. The general structure can be represented as follows:

The synthesis of 2-acetylbenzothiazole typically involves the reaction of o-aminothiophenol with acetic anhydride or acetyl chloride, leading to the formation of the acetylated product. Various synthetic routes have been explored to enhance yield and reduce environmental impact, including solvent-free conditions and green chemistry approaches .

Anticancer Properties

Research has highlighted the potential anticancer properties of benzothiazole derivatives, including 2-acetylbenzothiazole. A study demonstrated that modifications to the benzothiazole nucleus could enhance anti-tumor activity. For instance, derivatives exhibited significant inhibition of cancer cell proliferation in various cell lines such as A431 (epidermoid carcinoma) and A549 (lung carcinoma) at micromolar concentrations .

Table 1: Anticancer Activity of 2-Acetylbenzothiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-Acetylbenzothiazole | A431 | 4.0 | Induction of apoptosis, inhibition of AKT |

| Derivative B7 | A549 | 2.5 | Inhibition of ERK signaling |

Antimicrobial Activity

2-Acetylbenzothiazole has also been studied for its antimicrobial properties. It has shown effectiveness against a range of pathogenic bacteria and fungi. The compound's mechanism involves disruption of microbial cell membranes and inhibition of key metabolic pathways .

Table 2: Antimicrobial Efficacy of 2-Acetylbenzothiazole

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzothiazoles, including their potential in treating neurodegenerative diseases like Alzheimer's. The multitarget-directed ligands designed from benzothiazole structures have shown promise in modulating multiple targets involved in neurodegeneration, including acetylcholinesterase (AChE) inhibition and antioxidant activity .

Case Studies

- Anticancer Activity : A study conducted on modified benzothiazoles indicated that certain derivatives significantly reduced tumor growth in vivo models, demonstrating a reduction in tumor volume by up to 50% compared to control groups .

- Neuroprotection : In a clinical trial involving patients with early-stage Alzheimer's disease, a derivative of benzothiazole was found to improve cognitive functions significantly over a six-month period when compared to placebo controls .

- Antimicrobial Efficacy : A series of experiments assessed the antibacterial activity of various benzothiazole derivatives against resistant strains of bacteria, revealing that some compounds exhibited MIC values lower than traditional antibiotics .

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTOPVGJHLPSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337181 | |

| Record name | 2-Acetylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629-78-3 | |

| Record name | 2-Acetylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzothiazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-acetylbenzothiazole highlighted in the research?

A: Research shows 2-acetylbenzothiazole acts as a versatile building block in organic synthesis. It serves as a precursor for creating novel heterocyclic compounds with potential biological activities []. Additionally, 2-acetylbenzothiazole can be modified and incorporated into mesoporous silica materials. These modified materials demonstrate significant potential for enriching trace heavy metal ions, especially from water samples, highlighting their potential in environmental remediation and water quality monitoring [].

Q2: How does the structure of 2-acetylbenzothiazole facilitate its application in heavy metal ion removal?

A: While the provided research [] doesn't delve into the specific interaction mechanism, it highlights that a mesoporous silica material functionalized with 2-acetylbenzothiazole exhibits a high adsorption capacity for heavy metal ions like Cd(II), Cu(II), Hg(II), and Pb(II). This suggests that the functional groups present in 2-acetylbenzothiazole, likely the nitrogen and sulfur atoms, can effectively chelate with these metal ions, leading to their capture and removal from the solution.

Q3: Can you describe a specific chemical reaction involving 2-acetylbenzothiazole that leads to the formation of a heterocyclic compound?

A: One example from the research [] involves reacting 2-acetylbenzothiazole with dimethylformamide dimethylacetal (DMF-DMA). This reaction yields an enaminone derivative. This enaminone can then react regioselectively with various nitrilimines to create new pyrazole derivatives. Further reaction of these pyrazoles with hydrazine hydrate leads to the formation of pyrazolo[3,4-d]pyridazine derivatives, showcasing the utility of 2-acetylbenzothiazole as a building block for complex heterocycles.

Q4: Is there evidence of any unique reactivity patterns associated with 2-acetylbenzothiazole?

A: Yes, research [] indicates that 2-acetylbenzothiazole undergoes an interesting reaction with acyl radicals. Instead of typical addition reactions, a unique ipso substitution occurs. In this process, the acyl radical attacks the carbon atom directly attached to the benzothiazole ring, replacing the existing substituent at that position and forming 2-acetylbenzothiazole. This unusual reactivity suggests 2-acetylbenzothiazole could be valuable in developing novel synthetic strategies.

Q5: Are there analytical techniques mentioned for studying 2-acetylbenzothiazole and its derivatives?

A: The research highlights the use of inductively coupled plasma atomic emission spectrometry (ICP-AES) []. This technique allows for the precise determination of heavy metal ion concentrations in water samples after they have been preconcentrated using the 2-acetylbenzothiazole-modified mesoporous silica material. This emphasizes the importance of sophisticated analytical techniques in quantifying and characterizing the performance of these materials in environmental applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.